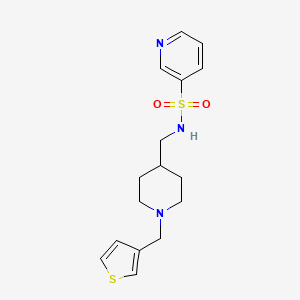

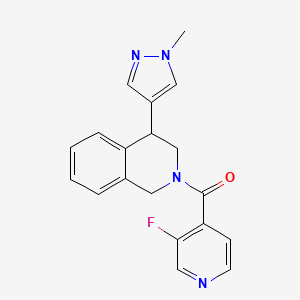

![molecular formula C16H16N6OS B2536968 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-27-0](/img/structure/B2536968.png)

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S-alkylation and reduction .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

This compound and its derivatives have been extensively researched for their antimicrobial properties. A study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles, Mannich, and Schiff bases derived from this compound, evaluating their antimicrobial activities. The study revealed that most compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents. This indicates the compound's relevance in addressing resistant pathogens and contributing to the development of new antimicrobial drugs (Bayrak et al., 2009).

Synthesis and Structural Assessment

Castiñeiras et al. (2019) focused on the synthesis and structural assessment of derivatives, particularly emphasizing their potential as ligands in complexes with Group 12 elements. Their work led to the development of compounds that form supramolecular assemblies, showcasing the structural diversity and potential applications in materials science and coordination chemistry (Castiñeiras et al., 2019).

Antioxidant Properties

Research by Šermukšnytė et al. (2022) identified compounds derived from this chemical structure that possess significantly higher antioxidant abilities than conventional antioxidants like butylated hydroxytoluene. This finding opens new avenues in the search for more effective antioxidants, which are crucial in combating oxidative stress-related diseases (Šermukšnytė et al., 2022).

Pharmacological Properties

The compound and its derivatives have been evaluated for various pharmacological properties, including their effects on the central nervous system. Maliszewska-Guz et al. (2005) synthesized derivatives by cyclizing 1,2,4-triazole-3-thiol with ethyl bromoacetate and further reactions, leading to compounds tested for their impact on the central nervous system in mice, indicating potential therapeutic applications (Maliszewska-Guz et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is alpha-synuclein (α-syn), a protein that plays a significant role in the pathogenesis of Parkinson’s disease . Alpha-synuclein is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound interacts with alpha-synuclein, inhibiting its aggregation . This compound has been shown to slightly reduce the aggregation of alpha-synuclein, thus potentially mitigating the neurotoxic effects of these aggregates .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting the aggregation of alpha-synuclein, this compound may help prevent these pathological changes and their downstream effects, including neurotoxicity and neurodegeneration .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, which is a key factor in the development of Parkinson’s disease . This can potentially mitigate the neurotoxic effects of these aggregates, thus offering a protective effect against neurodegeneration .

Eigenschaften

IUPAC Name |

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXFYZDTMJIPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)

![2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2536889.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)

![N'-(3-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2536899.png)

![ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)

![[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile](/img/structure/B2536906.png)

![2,2-Dimethylspiro[3.3]heptan-6-ol](/img/structure/B2536908.png)